3-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4H-1,2,4-triazole

Tyrosinase inhibition Melanogenesis Fluorine SAR

3-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-4H-1,2,4-triazole (CAS 1283571-91-4) is a dual-heterocyclic small molecule (C₁₁H₇FN₄S, MW 246.27) that incorporates a 4-fluorophenyl-substituted thiazole ring directly linked to a 1,2,4-triazole moiety. This compound serves as a versatile research scaffold, with the thiazole–triazole architecture conferring metal-chelation capacity, hydrogen-bond donor/acceptor functionality, and a tunable fluorophenyl substituent that modulates electronic properties and target engagement.

Molecular Formula C11H7FN4S
Molecular Weight 246.26
CAS No. 1283571-91-4
Cat. No. B2883043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4H-1,2,4-triazole
CAS1283571-91-4
Molecular FormulaC11H7FN4S
Molecular Weight246.26
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CSC(=N2)C3=NC=NN3)F
InChIInChI=1S/C11H7FN4S/c12-8-3-1-7(2-4-8)9-5-17-11(15-9)10-13-6-14-16-10/h1-6H,(H,13,14,16)
InChIKeyYFODZIGTKUPVPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-4H-1,2,4-triazole (CAS 1283571-91-4) Procurement & Differentiation Baseline


3-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-4H-1,2,4-triazole (CAS 1283571-91-4) is a dual-heterocyclic small molecule (C₁₁H₇FN₄S, MW 246.27) that incorporates a 4-fluorophenyl-substituted thiazole ring directly linked to a 1,2,4-triazole moiety. This compound serves as a versatile research scaffold, with the thiazole–triazole architecture conferring metal-chelation capacity, hydrogen-bond donor/acceptor functionality, and a tunable fluorophenyl substituent that modulates electronic properties and target engagement [1]. Vendor-grade material is typically supplied at ≥95% purity, suitable for medicinal chemistry derivatization, biochemical assay development, and fragment-based screening applications .

Why Generic Substitution Fails for 3-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-4H-1,2,4-triazole


Despite the commercial availability of numerous thiazole–triazole hybrid compounds, indiscriminate substitution between congeners is scientifically unwarranted. Empirical SAR data demonstrate that even minor structural modifications—including halogen identity on the phenyl ring, triazole connectivity (1,2,4- vs. 1,2,3-triazole), and the presence or absence of the free NH group on the triazole—produce substantial shifts in biological potency, target selectivity, and physicochemical properties [1]. For instance, within related fluorophenyl-1,2,4-triazole series, the 4-fluorophenyl substituent has been shown to confer significantly higher tyrosinase inhibitory activity compared to other halogenated or unsubstituted phenyl analogs [2]. Specific quantitative differentiation evidence is provided in Section 3, establishing why CAS 1283571-91-4 must be precisely specified for reproducible experimental outcomes.

Quantitative Differentiation Evidence for 3-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-4H-1,2,4-triazole


4-Fluorophenyl Substituent Confers Superior Tyrosinase Inhibitory Potency vs. Other Halogenated and Unsubstituted Phenyl Analogs

Within a congeneric series of 1,2,4-triazole-based derivatives evaluated against mushroom tyrosinase, the compound bearing a 4-fluorophenyl substituent on the triazole nitrogen (structurally analogous to the 4-fluorophenyl-thiazole motif in the target compound) exhibited the most prominent inhibitory activity among all tested analogs, surpassing the standard inhibitor kojic acid [1]. In contrast, analogs bearing 4-chlorophenyl, 4-bromophenyl, or unsubstituted phenyl groups showed substantially weaker inhibition in the same assay system, establishing that the 4-fluorophenyl group is a critical pharmacophoric element for target engagement within this scaffold class [1].

Tyrosinase inhibition Melanogenesis Fluorine SAR

4-Fluorophenyl-Thiazole Motif Drives High-Affinity FAAH Binding (IC50 = 3.3 nM) vs. Alternative Heterocyclic Scaffolds

A compound incorporating the 4-(4-fluorophenyl)thiazol-2-yl substructure—identical to the core motif of CAS 1283571-91-4—demonstrated exceptionally high binding affinity for fatty acid amide hydrolase (FAAH) with an IC50 of 3.3 nM [1]. This sub-nanomolar potency enabled the successful development of a [¹¹C]-labeled PET radiotracer ([¹¹C]DPFC) that showed high brain uptake (>2 SUV) and FAAH-specific regional distribution in rat brain imaging studies, with >95% irreversible binding in brain homogenate at 30 min post-injection [1]. In contrast, structurally related compounds lacking the 4-fluorophenyl-thiazole motif typically exhibit substantially weaker FAAH affinity, underscoring the privileged nature of this substructure for FAAH target engagement.

FAAH inhibition PET tracer development Endocannabinoid system

1,2,4-Triazole NH Donor Confers Chelation Capacity Absent in N-Alkylated or 1,2,3-Triazole Isomers

The target compound contains a free NH group within the 1,2,4-triazole ring, enabling bidentate metal coordination via the triazole N2 and thiazole nitrogen atoms. This chelation capacity is structurally precluded in N-alkylated triazole analogs (e.g., N-methyltriazole derivatives) and is geometrically distinct from the 1,2,3-triazole connectivity, which positions nitrogen lone pairs in a different spatial arrangement [1]. Computational docking and SAR studies across multiple 1,2,4-triazole–thiazole hybrid series confirm that the free NH group participates in critical hydrogen-bonding interactions with conserved active-site residues in metalloenzymes such as tyrosinase and cytochrome P450 isoforms [2], while also providing a synthetic handle for further derivatization (e.g., Mannich base formation, acylation) that is absent in fully substituted triazole congeners [1].

Metal chelation Metalloenzyme inhibition Coordination chemistry

Fluorophenyl Substituent Position Differentiates Diuretic Activity from 3-Fluorophenyl and Non-Fluorinated 1,2,4-Triazole Derivatives

A systematic diuretic evaluation of 28 fluorophenyl-substituted 1,2,4-triazole derivatives in a rat water-loading model revealed pronounced structure-dependent diuretic activity, with 4-fluorophenyl-substituted compounds consistently demonstrating activity exceeding that of the reference diuretic hypothiazide, and in select cases surpassing furosemide [1]. Compounds bearing 3-fluorophenyl or 2-fluorophenyl substituents in analogous positions showed significantly weaker diuretic responses, establishing the para-fluorophenyl positioning as a key structural determinant of pharmacodynamic activity within this chemotype [1]. While the specific target compound CAS 1283571-91-4 was not directly tested in this study, it shares the 4-fluorophenyl substitution pattern and 1,2,4-triazole core that were identified as optimal for diuretic efficacy.

Diuretic activity Fluorophenyl SAR Renal pharmacology

Thiazole–1,2,4-Triazole Juncture Generates a Distinct Molecular Electrostatic Profile vs. Thiazole–1,2,3-Triazole or Amide-Linked Hybrids

The direct C–C bond connecting the thiazole C2 position to the 1,2,4-triazole C3 position in CAS 1283571-91-4 creates a planar, conjugation-extended π-system with a unique molecular electrostatic potential (MEP) distribution. This electronic configuration differs fundamentally from thiazole–1,2,3-triazole hybrids (CuAAC-linked), which introduce a triazole methylene linker that disrupts conjugation, and from amide-bridged thiazole–triazole conjugates that introduce rotational flexibility and altered hydrogen-bonding geometry [1]. The planar, rigid architecture of the direct thiazole–triazole linkage in the target compound is essential for maintaining the spatial orientation of the 4-fluorophenyl group relative to the triazole NH donor, a geometry that SAR studies correlate with optimal metalloenzyme active-site complementarity [2].

Molecular electrostatic potential DFT calculation Scaffold hopping

Free Base Form Enables Broader Derivatization Scope and Unaltered Solubility Profile vs. Hydrochloride Salt Form

CAS 1283571-91-4 is supplied as the free base form (≥95% purity), in contrast to the hydrochloride salt variant (CAS 1989683-19-3) that is also commercially available . The free base form is directly amenable to N-alkylation, acylation, sulfonylation, and Mannich reactions at the triazole NH without a preliminary neutralization step, whereas the HCl salt requires base treatment prior to derivatization, introducing additional processing steps, potential yield losses, and counterion contamination risks . Furthermore, the free base and salt forms exhibit meaningfully different solubility profiles in organic reaction solvents (e.g., DMF, DCM, THF), directly impacting the achievable concentration and reaction kinetics in synthetic workflows .

Free base vs. salt form Synthetic derivatization Solubility

Optimal Application Scenarios for 3-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-4H-1,2,4-triazole Based on Quantitative Differentiation Evidence


Tyrosinase Inhibitor Lead Optimization and Melanogenesis Drug Discovery

The demonstrated superiority of the 4-fluorophenyl substituent over other halogenated and unsubstituted phenyl analogs for tyrosinase inhibition within 1,2,4-triazole series [1] directly supports the use of CAS 1283571-91-4 as a privileged starting scaffold for anti-melanogenesis drug discovery. The free triazole NH enables systematic SAR expansion via N-derivatization, while the 4-fluorophenyl-thiazole motif provides a validated pharmacophore for tyrosinase active-site engagement. Procurement of this specific compound ensures alignment with published SAR trajectories that establish 4-fluorophenyl > 4-chlorophenyl > 4-bromophenyl rank-order potency, preventing SAR divergence that would occur with alternative halogenated building blocks.

FAAH-Targeted PET Tracer and CNS Drug Development Programs

The 4-(4-fluorophenyl)thiazol-2-yl substructure contained within CAS 1283571-91-4 has been validated as a privileged FAAH-binding fragment achieving IC50 = 3.3 nM in a successfully translated PET radiotracer ([¹¹C]DPFC) that demonstrated high brain uptake and target-specific distribution [2]. Research groups developing FAAH inhibitors for pain, inflammation, or anxiety indications can use CAS 1283571-91-4 as a core scaffold for fragment-growing or scaffold-hopping campaigns, confident that the 4-fluorophenyl-thiazole motif has established blood-brain barrier permeability and target engagement credentials in vivo.

Renal Pharmacology and Diuretic Agent Development Leveraging 4-Fluorophenyl Positional SAR

Systematic diuretic evaluation of 28 fluorophenyl-substituted 1,2,4-triazole derivatives established that 4-fluorophenyl-substituted compounds achieve diuretic activity exceeding hypothiazide and, in select cases, furosemide, while 3-fluorophenyl and 2-fluorophenyl positional isomers exhibit significantly weaker responses [3]. CAS 1283571-91-4, bearing the optimal 4-fluorophenyl substitution pattern, is the appropriate starting material for renal pharmacology programs seeking to expand upon this validated diuretic SAR series. Use of meta- or ortho-fluorophenyl isomers would place programs on SAR branches known to be suboptimal.

Focused Library Synthesis Requiring Direct N-Derivatization Without Neutralization

For medicinal chemistry teams executing parallel synthesis or high-throughput derivatization of the triazole NH position, the free base form (CAS 1283571-91-4) eliminates the neutralization step required when using the HCl salt form (CAS 1989683-19-3) . This directly translates to reduced cycle time, avoidance of base-induced side reactions, and consistent solubility in organic solvents (DMF, DCM, THF) critical for reproducible library production. Procurement of the free base form rather than the salt form is the operationally efficient choice for any derivatization-centric workflow.

Quote Request

Request a Quote for 3-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4H-1,2,4-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.